methyl (1R,15R,17R,18S,19S,20R)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17,18,19,20,21-icosahydroyohimban-19-carboxylate
CAS No.: 84759-11-5
Cat. No.: VC0119044
Molecular Formula: C33H40N2O9
Molecular Weight: 617.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84759-11-5 |
|---|---|
| Molecular Formula | C33H40N2O9 |
| Molecular Weight | 617.7 g/mol |
| IUPAC Name | methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[3,4,5-tris(trideuteriomethoxy)benzoyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
| Standard InChI | InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+/m1/s1/i2D3,3D3,4D3 |
| Standard InChI Key | QEVHRUUCFGRFIF-QXCASUSISA-N |
| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2OC)C(=O)OC)NC6=C5C=CC(=C6)OC |
| SMILES | COC1CCC2C3CCN4CC5CC(C(C(C5CC4C3NC2C1)C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
| Canonical SMILES | COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
Introduction
Chemical Identity and Structure
Basic Identification
Methyl (1R,15R,17R,18S,19S,20R)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17,18,19,20,21-icosahydroyohimban-19-carboxylate, also known as Reserpine-(3′,4′,5′-trimethoxy-d9), is a deuterated analog of reserpine. The compound is identified by CAS number 84759-11-5 and belongs to the indole alkaloid family. The fundamental molecular structure remains similar to reserpine but features deuterium atoms in specific positions, creating a distinct chemical entity that maintains the core pharmacological properties while offering analytical advantages. This compound includes a complex ring system with multiple stereogenic centers, contributing to its highly specific three-dimensional configuration and biological activity.
Structural Characteristics
The compound contains a yohimban skeleton with multiple functional groups including methoxy groups at positions 6 and 18, a trimethoxybenzoyl group at position 17, and a methyl carboxylate group at position 19. The nomenclature (1R,15R,17R,18S,19S,20R) indicates the absolute stereochemistry at these respective carbon centers, which is critical for its biological activity. The molecular structure features an icosahydro (20-hydrogen) reduction state of the yohimban skeleton, distinguishing it from other reserpine derivatives with different levels of hydrogenation.
Chemical Properties
Table 1: Chemical Properties of Methyl (1R,15R,17R,18S,19S,20R)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17,18,19,20,21-icosahydroyohimban-19-carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C33H40N2O9 | |
| Molecular Weight | 617.7 g/mol | |
| Physical State | Solid | |
| InChI | InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+/m1/s1/i2D3,3D3,4D3 | |
| SMILES | COC1CCC2C3CCN4CC5CC(C(C(C5CC4C3NC2C1)C(=O)OC)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC |
Research Applications and Significance
Analytical Standard Applications
Pharmacological Properties and Mechanisms
Mechanism of Action
The pharmacological activity of methyl (1R,15R,17R,18S,19S,20R)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17,18,19,20,21-icosahydroyohimban-19-carboxylate mirrors that of reserpine, with its primary mechanism involving inhibition of the vesicular monoamine transporter (VMAT). This inhibition prevents the uptake and storage of monoamine neurotransmitters including norepinephrine, serotonin, and dopamine into synaptic vesicles . The consequence of this inhibition is a significant depletion of these neurotransmitters in both central and peripheral nervous systems, as the non-sequestered neurotransmitters become susceptible to degradation by monoamine oxidase (MAO). This depletion results in reduced sympathetic tone and decreased neurotransmission, which accounts for many of the observed pharmacological effects including antihypertensive and sedative properties.
Pharmacokinetic Properties
While specific pharmacokinetic data for the deuterated compound is limited, it is expected to follow similar patterns to reserpine, with some modifications due to the deuterium substitution. Deuteration typically affects pharmacokinetic parameters by altering metabolic stability, as carbon-deuterium bonds are stronger than carbon-hydrogen bonds and therefore more resistant to enzymatic cleavage . This can potentially lead to extended half-life and modified metabolic profiles compared to the non-deuterated compound. The lipophilic nature of the molecule allows it to cross biological membranes including the blood-brain barrier, explaining its central nervous system effects. The compound's complex structure with multiple stereogenic centers contributes to its specific receptor interactions and biological activity profile.
Toxicological Considerations
Table 2: Toxicological Profile Based on Reserpine Data
While the deuterated compound is primarily used as an analytical standard rather than a therapeutic agent, understanding its toxicological profile is important for safe handling and research applications. Based on data from reserpine, potential toxicity symptoms include hypotension, nausea, vomiting, and sedation . The compound's effect on vesicular transporters affects multiple organ systems, explaining the diverse range of potential adverse effects. In a research context, the deuterated nature of the compound may alter its toxicological profile slightly, but the fundamental mechanisms of toxicity are expected to remain consistent with the parent compound.
Analytical Methods and Characterization
Spectrometric Analysis
Mass spectrometry represents a primary analytical technique for characterizing and quantifying methyl (1R,15R,17R,18S,19S,20R)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17,18,19,20,21-icosahydroyohimban-19-carboxylate. The deuterium labeling pattern creates a distinctive isotopic signature that can be used to differentiate this compound from non-deuterated reserpine, making it particularly valuable in analytical contexts . Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful approach for structural verification, with the deuterium labeling creating characteristic shifts in the spectrum. The complex stereochemistry of this compound presents challenges in structural analysis, requiring advanced two-dimensional NMR techniques for complete characterization. Additionally, infrared spectroscopy can provide confirmation of functional groups present in the molecule, including the characteristic absorption patterns of methoxy groups and ester linkages.
Chromatographic Methods
High-performance liquid chromatography (HPLC) coupled with mass spectrometry represents the gold standard for analyzing this compound in complex matrices. The compound's moderate polarity and molecular weight make it suitable for reversed-phase HPLC methods, typically employing C18 columns with appropriate mobile phase compositions . For regulatory testing and food safety applications, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed to detect and quantify reserpine and its derivatives at trace levels in animal-derived food products. These methods typically include appropriate extraction and clean-up procedures to isolate the compound from complex biological matrices before instrumental analysis. The high specificity of these methods allows for reliable detection and quantification even in the presence of potential interferences.
Reference Standards and Quality Control
Structure-Activity Relationships and Molecular Interactions
Critical Functional Groups
The biological activity of methyl (1R,15R,17R,18S,19S,20R)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17,18,19,20,21-icosahydroyohimban-19-carboxylate depends on several key structural elements. The trimethoxybenzoyl group at position 17 is particularly important for the compound's interaction with target proteins, specifically the vesicular monoamine transporters . The methoxy groups at positions 6 and 18 contribute to the molecule's lipophilicity and membrane permeability, facilitating its distribution to target tissues. The methyl carboxylate group at position 19 provides an additional point of interaction with binding sites on target proteins. The rigid polycyclic structure of the yohimban skeleton creates a specific three-dimensional arrangement of these functional groups, which is critical for proper binding and biological activity. The absolute stereochemistry at positions 1R, 15R, 17R, 18S, 19S, and 20R further defines the spatial arrangement of these groups, explaining the high stereoselectivity of the compound's biological activities.
Comparison with Related Compounds
Table 3: Comparison with Related Reserpine Derivatives
While maintaining the core structure of reserpine, methyl (1R,15R,17R,18S,19S,20R)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17,18,19,20,21-icosahydroyohimban-19-carboxylate differs in its deuteration pattern, which creates distinct spectroscopic properties without significantly altering its binding characteristics . This makes it particularly valuable as an internal standard in analytical applications. In contrast to isoreserpine, which differs in stereochemistry at key positions, this compound maintains the stereochemical configuration of reserpine, preserving its pharmacological profile . The icosahydro reduction state of the yohimban skeleton distinguishes this compound from derivatives with different hydrogenation patterns, potentially affecting conformational flexibility and stability. These structural variations across the family of reserpine derivatives create a valuable set of compounds for structure-activity relationship studies and specialized analytical applications.
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